1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenyl)-N-methylmethanamine; hydrochloride, also known as 2C-I or 2,5-dimethoxy-4-iodophenethylamine, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
Scientific Research Applications
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Studies have shown that 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride can induce altered states of consciousness, including visual and auditory hallucinations, changes in thought processes, and altered perception of time.
Mechanism of Action
The mechanism of action of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride is not fully understood, but it is thought to involve the activation of serotonin receptors in the brain. Specifically, it has been found to have high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. Activation of this receptor is thought to be responsible for the hallucinogenic effects of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride are not well understood, but studies have shown that it can induce altered states of consciousness, including visual and auditory hallucinations, changes in thought processes, and altered perception of time. It has also been found to increase heart rate and blood pressure, and can cause nausea and vomiting.
Advantages and Limitations for Lab Experiments
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride has advantages and limitations for lab experiments. One advantage is that it can induce altered states of consciousness, which can be useful for studying the effects of hallucinogenic drugs on the brain. However, one limitation is that it can be difficult to control the dosage and effects of the drug, which can make it challenging to conduct experiments that are both safe and effective.
Future Directions
For research on 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride include studying its effects on different serotonin receptors, as well as its interactions with other drugs. Additionally, further research is needed to determine the long-term effects of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride use, as well as its potential therapeutic applications. Finally, more research is needed to develop methods for safely and effectively administering 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride in laboratory settings.
Synthesis Methods
The synthesis of 1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride involves the reaction of 2,5-dimethoxyphenethylamine with iodine and hydroiodic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The final product is a white crystalline powder that is soluble in water.
properties
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-10-6-7-4-2-3-5-8(7)9;/h2-5,10H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVQRNGYJVUJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Iodophenyl)-N-methylmethanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.